2-Methoxy-4-vinylphenol is an organic compound with the chemical formula CHO and a CAS number of 7786-61-0. It is a biobased monomer that has garnered attention for its potential applications in polymer chemistry, particularly in the synthesis of various polymers and copolymers. This compound is derived from natural sources and is classified under phenolic compounds due to its structural characteristics, which include a methoxy group and a vinyl group attached to a phenolic ring.
The synthesis of 2-methoxy-4-vinylphenol can be achieved through several methods, primarily involving the reaction of phenolic compounds with vinyl groups. One common method involves the use of 4-vinylphenol and methanol in the presence of acidic catalysts or through direct alkylation processes.
Technical details include:
Another approach involves the use of lignin-derived materials as starting points, which can be transformed into 2-methoxy-4-vinylphenol through various chemical modifications, including demethylation and vinylation processes .
The molecular structure of 2-methoxy-4-vinylphenol features:
Key spectral data for 2-methoxy-4-vinylphenol includes:
2-Methoxy-4-vinylphenol participates in various chemical reactions, including:
In polymerization reactions, initiators such as potassium persulfate are often used to generate free radicals that initiate the polymerization process at elevated temperatures (around 80 °C). The conversion rates and yields can be monitored using techniques like gas chromatography-mass spectrometry (GC-MS) .
The mechanism of action for 2-methoxy-4-vinylphenol primarily revolves around its role as a monomer in polymer synthesis. Upon exposure to heat or initiators:
Additionally, studies have shown that derivatives of this compound exhibit quorum-sensing inhibition in bacteria such as Pseudomonas aeruginosa, suggesting potential antimicrobial properties .
Relevant data includes:
Scientific uses of 2-methoxy-4-vinylphenol include:
2-Methoxy-4-vinylphenol (4-VG) is primarily biosynthesized through the enzymatic decarboxylation of ferulic acid (4-hydroxy-3-methoxycinnamic acid), a ubiquitous plant phenolic compound. This transformation is catalyzed by phenolic acid decarboxylases (PADs; EC 4.1.1), cofactor-free enzymes produced by diverse microorganisms [9] [10]. The reaction mechanism proceeds via a two-step pathway:
Bacterial PADs from Bacillus, Pseudomonas, and Lactobacillus species exhibit high specificity for ferulic acid, achieving conversion rates exceeding 90% under optimized conditions [9]. Filamentous fungi like Neolentinus lepideus possess versatile PADs capable of decarboxylating multiple hydroxycinnamic acids (e.g., ferulic, sinapic, p-coumaric acids), broadening the biocatalytic potential for 4-VG synthesis [9]. Notably, thermal processing (e.g., roasting) of ferulic acid-rich materials (e.g., coffee, grains) induces non-enzymatic decarboxylation, contributing to natural 4-VG formation [9].
Table 1: Microbial Sources of Phenolic Acid Decarboxylases for 4-VG Synthesis
Microorganism | Enzyme | Substrate Specificity | Conversion Efficiency |
---|---|---|---|
Bacillus subtilis | BsPAD | Ferulic, p-Coumaric acids | >95% |
Pseudomonas putida | PpPAD | Ferulic acid | 90% |
Lactobacillus plantarum | LpPAD | Ferulic, Caffeic acids | 85% |
Neolentinus lepideus | NlPAD | Ferulic, Sinapic, p-Coumaric acids | 98% |
In food systems, specific "phenolic off-flavor positive" (POF+) yeast strains are pivotal in 4-VG biosynthesis during fermentation. Saccharomyces cerevisiae POF+ variants express ferulic acid decarboxylase (FDC1), converting ferulic acid liberated from grain cell walls into 4-VG [5] [9]. This metabolic activity is particularly prominent in top-fermented wheat beers (e.g., German Weizen, Belgian Wit), where 4-VG concentrations range from 1.0–5.0 mg/L, imparting characteristic clove-like, spicy, or smoky notes [2] [5]. The sensory threshold of 4-VG is exceptionally low (0.2–0.3 mg/L), underscoring its significant organoleptic impact even at trace levels [2].
Brettanomyces anomalus and Torulaspora delbrueckii also produce 4-VG via similar pathways, influencing the aroma profiles of sour beers and certain wines [9]. Modern metabolic engineering strategies exploit these pathways:
Table 2: 4-VG in Fermented Foods and Sensory Impact
Food/Beverage | Producing Microorganism | Typical 4-VG Concentration (mg/L) | Sensory Descriptors |
---|---|---|---|
Wheat Beer (Weissbier) | Saccharomyces cerevisiae POF+ | 2.6–5.0 | Clove, Spicy, Smoky |
Belgian Witbier | Saccharomyces cerevisiae POF+ | 1.5–3.2 | Clove, Medicinal |
Sour Beer | Brettanomyces anomalus | 0.5–2.0 | Barnyard, Phenolic |
Buckwheat Sourdough | Lactobacillus spp. | 0.8–1.5* | Curry, Peanut-like |
*Estimated from precursor abundance; direct quantification data limited [5] [8] [9].
4-VG occurs naturally as a secondary metabolite in several edible plants, predominantly in the Brassicaceae (cabbage family) and Polygonaceae (buckwheat family). In buckwheat (Fagopyrum esculentum), 4-VG is a key volatile compound contributing to its characteristic nutty, spicy aroma [5] [8]. It arises enzymatically during seed germination or thermally during roasting [8].
Red cabbage (Brassica oleracea var. capitata f. rubra) contains significant 4-VG precursors (ferulic acid esters). Chloroform extracts of red cabbage leaves revealed 4-VG as a major antimicrobial compound via GC-MS analysis, constituting up to 12% of the bioactive fraction [1] [3]. Molecular docking studies confirm its strong affinity (-8.63 kcal/mol binding energy) for bacterial DNA gyrase (4PLB), explaining its efficacy against pathogens like Listeria monocytogenes and Escherichia coli [1] [7]. In rapeseed meal (Brassica napus), enzymatic decarboxylation of sinapic acid yields vinylsyringol (analogous to 4-VG), highlighting the metabolic versatility of Brassica species in generating vinylphenols [9].
Concentrations vary significantly based on tissue type and processing:
4-VG functions as a phytoalexin, deterring microbial pathogens and herbivores through its antimicrobial and antioxidant properties [1] [6]. Its distribution aligns with plant defense mechanisms in seeds and foliage.
Table 3: Natural Occurrence of 4-VG in Select Plants
Plant Source | Plant Family | Tissue | 4-VG Concentration | Primary Role |
---|---|---|---|---|
Buckwheat (F. esculentum) | Polygonaceae | Roasted grain | 1.5–3.5 mg/kg | Aroma compound, Defense |
Red Cabbage (B. oleracea) | Brassicaceae | Leaf extract | 0.8–1.2 mg/g dry extract | Antimicrobial defense |
Rapeseed (B. napus) | Brassicaceae | Meal | Traces (precursor abundant) | Defense metabolite |
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